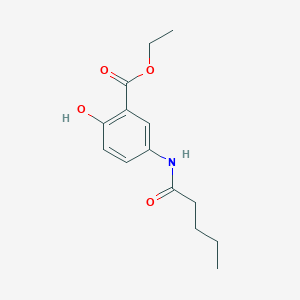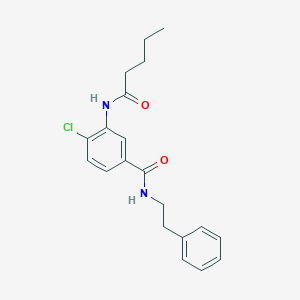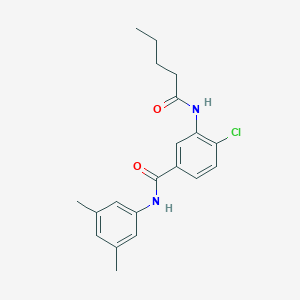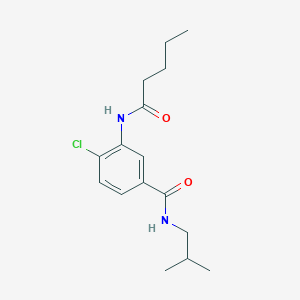![molecular formula C23H21ClN2O3 B308990 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308990.png)
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide, also known as C16, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and has been shown to have a number of interesting properties that make it a valuable tool for researchers in various fields.
作用機序
The mechanism of action of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cellular processes. Specifically, 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide has been shown to inhibit the activity of the proteasome, which is a complex of enzymes that is responsible for degrading proteins that are no longer needed by the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide are still being studied, but it is thought to have a number of interesting properties. For example, 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide has been shown to induce apoptosis (programmed cell death) in certain cancer cell lines, which makes it a potential candidate for the development of new anticancer drugs.
実験室実験の利点と制限
One of the main advantages of using 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is its relatively low yield and high cost, which can make it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for the use of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide in scientific research. For example, researchers may continue to study the mechanisms of action of this compound in order to better understand its potential applications in various fields. Additionally, the development of new synthesis methods may help to improve the yield and purity of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide, making it more accessible to researchers. Finally, the development of new derivatives of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide may help to improve its efficacy and reduce its limitations in lab experiments.
合成法
The synthesis of 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide is a complex process that involves several steps. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-methoxyaniline to form the corresponding amide. This amide is then reacted with 2-phenylethylamine to produce 4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide. The overall yield of this synthesis method is relatively low, but the process has been optimized over the years to improve the yield and purity of the final product.
科学的研究の応用
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide has been used in a number of scientific research applications, including as a tool for studying the mechanisms of action of various biological processes. This compound has been shown to inhibit the activity of certain enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes.
特性
製品名 |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
分子式 |
C23H21ClN2O3 |
分子量 |
408.9 g/mol |
IUPAC名 |
4-chloro-3-[(3-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c1-29-19-9-5-8-17(14-19)23(28)26-21-15-18(10-11-20(21)24)22(27)25-13-12-16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,25,27)(H,26,28) |
InChIキー |
LPILHHWMGWOONI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
正規SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![N-(3-methylphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308912.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)







